4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
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Overview
Description
“4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . In one study, diffraction patterns were collected using a 1-axis MarDTB goniometer equipped with a Rayonix SX165 CCD 2D positional sensitive CCD detector .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were evaluated for their bioactivities by the Ellman’s method .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” can be obtained from various sources.
Scientific Research Applications
- MPB has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in leukemia and solid tumors. Mechanistically, it may interfere with cell signaling pathways or inhibit specific enzymes involved in cancer progression .
- Similar to Imatinib (Gleevec), MPB may inhibit tyrosine kinases. These enzymes play crucial roles in cell growth, differentiation, and survival. By targeting specific kinases, MPB could potentially modulate cellular processes and impact diseases like leukemia .
- Some derivatives of MPB have demonstrated antimicrobial properties. In particular, eight piperazine chrome-2-one derivatives were studied for their interactions with oxidoreductase enzymes. Hydrophobic interactions between the ligand and binding site residues were observed, suggesting potential antibacterial effects .
- Molecular docking studies assessed MPB derivatives’ ability to bind to lanosterol 14α-demethylase (CYP51), a target for clinically used antifungal drugs. These investigations aimed to understand MPB’s potential as an antifungal agent .
- Novel MPB derivatives have been synthesized and characterized. Researchers explored their potential to induce DNA cleavage. Understanding their interactions with DNA could provide insights into their biological effects .
- Structural characterization of MPB and related compounds has been conducted using single-crystal X-ray diffraction. These studies reveal the molecule’s conformation, hydrogen bonding patterns, and crystal packing. Such information aids in understanding its behavior in biological systems .
Anticancer Properties
Tyrosine Kinase Inhibition
Antibacterial Activity
Antifungal Potential
DNA Cleavage Studies
Crystallographic Studies
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increase in the concentration of ACh, a neurotransmitter that plays a key role in memory and learning . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway. The increased concentration of ACh enhances the transmission of signals in the cholinergic neurons, which are involved in numerous cognitive functions .
Result of Action
The inhibition of AChE and the subsequent increase in ACh concentration can lead to enhanced cognitive functions . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYMZCTIQPKMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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